molecular formula C11H11FN2O2 B009126 4-Fluorotryptophane CAS No. 106034-22-4

4-Fluorotryptophane

Cat. No.: B009126
CAS No.: 106034-22-4
M. Wt: 222.22 g/mol
InChI Key: DEBQMEYEKKWIKC-QMMMGPOBSA-N
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Description

4-Fluorotryptophane is a synthetic derivative of the amino acid tryptophan, characterized by the substitution of a fluorine atom at the fourth position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluorotryptophane typically involves the fluorination of tryptophan or its derivatives. One common method includes the use of electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to achieve selective fluorination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The process often includes purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 4-Fluorotryptophane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in synthetic chemistry and pharmaceutical applications .

Scientific Research Applications

Comparison with Similar Compounds

  • 5-Fluorotryptophane
  • 6-Fluorotryptophane
  • 7-Fluorotryptophane

Comparison: 4-Fluorotryptophane is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other fluorinated tryptophan derivatives. For instance, the position of the fluorine atom can significantly influence the compound’s reactivity and interaction with biological molecules .

Properties

IUPAC Name

(2S)-2-amino-3-(4-fluoro-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O2/c12-7-2-1-3-9-10(7)6(5-14-9)4-8(13)11(15)16/h1-3,5,8,14H,4,13H2,(H,15,16)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEBQMEYEKKWIKC-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=CN2)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)F)C(=CN2)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50350901
Record name 4-Fluorotryptophane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106034-22-4
Record name 4-Fluorotryptophane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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